Benzyl isooctyl phthalate

Übersicht

Beschreibung

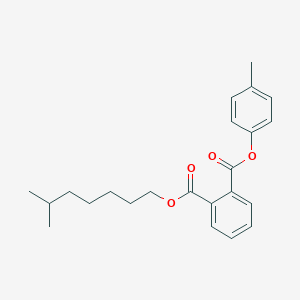

Benzyl isooctyl phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. The chemical formula of this compound is C6H3(COOC6H5)(COCH2C6H13), and it appears as a white crystalline solid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl isooctyl phthalate is typically synthesized by the esterification reaction between benzyl phthalate and 2-ethylhexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction conditions often involve heating the reactants to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl isooctyl phthalate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.

Oxidation: This compound can be oxidized under strong oxidative conditions to produce phthalic acid derivatives.

Substitution: this compound can participate in substitution reactions where the benzyl or isooctyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.

Major Products:

Hydrolysis: Phthalic acid, benzyl alcohol, and isooctyl alcohol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalates depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Benzyl isooctyl phthalate is predominantly used in the following areas:

- Plasticizers : Enhances the flexibility and durability of plastics, particularly in polyvinyl chloride (PVC) products.

- Adhesives and Sealants : Improves the performance and longevity of adhesives in construction and manufacturing.

- Coatings : Used in various coatings to enhance adhesion and flexibility.

- Textiles : Applied in textile treatments to improve softness and pliability.

Data Table of Applications

The following table summarizes the applications of this compound along with relevant properties:

Case Study 1: Use in PVC Flooring

A study conducted by the Environmental Protection Agency highlighted that this compound is extensively used in PVC flooring materials. The compound enhances the mechanical properties of flooring, making it more resistant to wear and tear while maintaining flexibility. This application is particularly important in environments requiring durable flooring solutions, such as commercial spaces and hospitals.

Case Study 2: Adhesive Performance Enhancement

Research published in industrial chemistry journals demonstrated that incorporating this compound into adhesive formulations significantly improved their performance. The study showed that adhesives containing this phthalate exhibited better bonding strength and flexibility compared to those without it. This finding supports its use in construction and manufacturing sectors where strong adhesion is critical.

Health and Environmental Considerations

While this compound offers numerous benefits in industrial applications, it also raises health concerns due to its classification as a potential endocrine disruptor. Studies indicate that exposure to phthalates can lead to adverse reproductive health outcomes, particularly in vulnerable populations such as children and pregnant women . Regulatory bodies are continuously assessing the risks associated with phthalates, leading to increased scrutiny over their use in consumer products .

Wirkmechanismus

The mechanism of action of benzyl isooctyl phthalate primarily involves its interaction with the polymer matrix in plastics, where it acts as a plasticizer. By embedding itself between the polymer chains, it reduces intermolecular forces, thereby increasing the flexibility and durability of the material. In biological systems, this compound can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones, potentially leading to adverse health effects .

Vergleich Mit ähnlichen Verbindungen

Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications but different chemical structure and properties.

Diisononyl phthalate (DINP): Used as a plasticizer in various applications, known for its lower toxicity compared to other phthalates.

Di(2-ethylhexyl) terephthalate (DEHTP): An emerging alternative to traditional phthalates, used in similar applications but with a different chemical structure.

Uniqueness: Benzyl isooctyl phthalate is unique due to its specific combination of benzyl and isooctyl groups, which impart distinct physical and chemical properties. This combination allows it to provide a balance of flexibility and durability in plastic materials, making it suitable for a wide range of applications. Additionally, its specific interactions with biological systems and potential endocrine-disrupting effects distinguish it from other phthalates .

Biologische Aktivität

Benzyl isooctyl phthalate (BBzP), a member of the phthalate family, is primarily used as a plasticizer in various consumer products. Its biological activity has garnered attention due to potential health implications associated with exposure. This article explores the biological activity of BBzP, including its absorption, metabolism, toxicity, and effects on human health, supported by data tables and relevant case studies.

BBzP is commonly utilized in the production of flexible polyvinyl chloride (PVC) products, coatings, and adhesives. It enhances the flexibility and durability of plastics, making it prevalent in consumer goods such as toys, flooring, and automotive parts.

Absorption and Metabolism

Absorption:

BBzP is rapidly absorbed following oral administration, with a bioavailability estimated at 100% for both adults and children. Dermal absorption is significantly lower, typically not exceeding 5% of the applied dose . The compound is also inhaled, where it is assumed to have similar absorption rates as oral exposure due to limited data on inhalation .

Metabolism:

Once absorbed, BBzP is extensively metabolized into its primary urinary metabolite, mono-benzyl phthalate (MBzP) . Studies indicate that BBzP undergoes rapid transformation in the liver, with elimination primarily through urine. The half-life for BBzP metabolites varies; for instance, MBzP has been detected in high frequencies in urine samples from various demographics .

Toxicity and Health Effects

BBzP exhibits low acute toxicity in animal models; however, chronic exposure raises concerns regarding reproductive and developmental toxicity. Key findings include:

- Systemic Toxicity: Increased liver and kidney weights were observed in studies involving repeated doses of BBzP .

- Reproductive Toxicity: BBzP has been linked to antiandrogenic effects that may disrupt male reproductive development. The no observed adverse effect level (NOAEL) for fertility-related effects is reported at 50 mg/kg body weight per day .

- Developmental Toxicity: Studies in rodents indicated risks such as reduced birth weight and teratogenic effects during critical developmental windows .

Case Study: Reproductive Effects in Rodents

A significant study on Wistar rats demonstrated that exposure to BBzP during gestation resulted in notable alterations in fetal development. The findings highlighted increased incidence of embryolethality and abnormal reproductive organ development in male offspring .

Table: Summary of Toxicological Data on BBzP

| Endpoint | Observed Effect | NOAEL (mg/kg bw/day) |

|---|---|---|

| Systemic Toxicity | Liver/Kidney weight increase | 151 |

| Reproductive Toxicity | Antiandrogenic effects | 50 |

| Developmental Toxicity | Reduced birth weight | 50 |

Environmental Impact

BBzP's presence in the environment raises additional concerns. It has been detected in various ecosystems, indicating potential bioaccumulation risks. Studies suggest that phthalates can disrupt aquatic organisms' metabolic processes, leading to broader ecological consequences .

Eigenschaften

IUPAC Name |

1-O-(6-methylheptyl) 2-O-(4-methylphenyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c1-17(2)9-5-4-8-16-26-22(24)20-10-6-7-11-21(20)23(25)27-19-14-12-18(3)13-15-19/h6-7,10-15,17H,4-5,8-9,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTKBTGQAKWTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865349 | |

| Record name | 6-Methylheptyl 4-methylphenyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27215-22-1 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-isooctyl 2-(phenylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-isooctyl 2-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl 4-methylphenyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl isooctyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.